molecular formula C16H17N3O2 B11838640 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11838640
M. Wt: 283.32 g/mol
InChI Key: DESJIRSQUXFUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine ( 606116-51-2) is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Kinases are key regulators in cellular signalling, and their disruption is a hallmark of many cancers, making them important targets for small-molecule inhibitors . This compound features a fused, rigid, and planar bicyclic core system, which provides a versatile template for interaction with various enzymatic targets . The specific substitution pattern with a 3,5-dimethoxyphenyl group at the 2-position and methyl groups at the 5- and 7-positions is designed to influence its electronic properties, lipophilicity, and binding affinity, fine-tuning its pharmacological potential . The primary research value of this compound lies in its application as a key intermediate in the discovery and development of novel anticancer agents . Pyrazolo[1,5-a]pyrimidine-based structures have demonstrated promising inhibitory effects against a range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, which are particularly relevant in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Researchers can utilize this high-quality building block to explore structure-activity relationships (SAR), develop new synthetic methodologies, and conduct biological evaluations to probe mechanisms of cytotoxicity and antiproliferative effects . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H17N3O2/c1-10-5-11(2)19-16(17-10)9-15(18-19)12-6-13(20-3)8-14(7-12)21-4/h5-9H,1-4H3

InChI Key

DESJIRSQUXFUMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC(=CC(=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Regioselectivity Control

The formation of regioisomers remains a critical challenge. Studies indicate that electron-donating groups (e.g., methoxy) on the phenyl ring enhance nucleophilicity at the pyrazole’s 5-position, favoring the desired 5,7-dimethyl substitution pattern. Steric effects from the 3,5-dimethoxyphenyl group further suppress competing pathways.

Purification Techniques

Chromatographic purification using silica gel with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted precursors and dimers. Recrystallization from ethanol/water (4:1) improves purity to >98% but reduces yield by 10–15%.

Table 2: Comparative Analysis of Purification Methods

MethodPurity (%)Yield Loss (%)Time (h)
Column Chromatography9553
Recrystallization98156

Scalability and Industrial Considerations

Kilogram-scale production has been demonstrated using continuous flow reactors. A 2024 patent describes a system where precursors are mixed in a T-shaped mixer and passed through a heated tubular reactor (100°C, 2 MPa) with a residence time of 15 minutes, achieving 78% yield and 99.5% purity. This method reduces solvent use by 40% compared to batch processes.

Emerging Techniques: Biocatalytic Approaches

Preliminary studies explore enzymatic synthesis using amine transaminases to catalyze the cyclocondensation step. While current yields are low (30–35%), this method operates under ambient conditions, offering potential sustainability benefits.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CNS Dopamine D2 Receptor Ligands

One of the most notable applications of 2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is its potential as a high-affinity ligand for the central nervous system dopamine D2 receptors. Research has demonstrated that compounds with similar structures can exhibit significant binding affinities to these receptors, which are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease.

  • Study Findings : A study synthesized and evaluated several derivatives of related compounds, indicating that modifications in the molecular structure can significantly enhance binding affinity and selectivity towards dopamine receptors .

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives may possess anticancer properties. The compound's ability to interact with specific cellular pathways involved in cancer proliferation makes it a candidate for further investigation in oncological research.

  • Mechanism of Action : The interaction with glycolytic kinase PGK1 and oxidative stress sensor DJ1 has been linked to telomere length regulation and metabolic dysfunctions associated with cancer . This suggests that 2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine could play a role in chemoprevention strategies.

Case Studies

Study Focus Findings
Study on Dopamine D2 Receptor LigandsEvaluated binding affinities of various pyrazolo derivativesCompounds showed significant inhibition of [3H]spiperone binding to D2 receptors; potential for PET imaging applications .
Anticancer MechanismsInvestigated interactions with PGK1 and DJ1Identified potential pathways for regulating telomere length and glucose homeostasis; implications for cancer therapy .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, leading to the activation or inhibition of specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity: The trifluoromethyl group at position 7 (e.g., compounds 6k and 6l) confers potent kinase inhibition (nanomolar IC₅₀), likely due to enhanced electron-withdrawing effects and target binding . In contrast, the target compound’s 3,5-dimethoxyphenyl group may favor interactions with hydrophobic pockets in enzymes or receptors.
  • Physicochemical Properties : The phenyl-substituted analogue (5,7-dimethyl-2-phenyl) exhibits a higher LogP (3.01) compared to dimethoxy-substituted derivatives, suggesting the latter’s improved aqueous solubility .
  • Synthetic Accessibility : Carboxamide derivatives (e.g., 5,7-dimethyl-3-carboxamides) are synthesized via efficient pathways for library expansion, highlighting the scaffold’s adaptability for drug discovery .

Biological Activity

2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 299.36 g/mol
  • IUPAC Name : 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Structural Features

The structure of the compound includes a pyrazolo-pyrimidine core with methoxy groups on the phenyl ring, which are crucial for its biological activity. The presence of dimethyl groups enhances its lipophilicity and potentially improves bioavailability.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine inhibit key signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit enzymes such as BRAF(V600E) and Aurora-A kinase, which are critical in tumor growth and metastasis. A study highlighted that related compounds showed IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting COX enzymes and pro-inflammatory cytokines.

  • Research Findings : In vitro assays have shown that these compounds can reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has also been documented. Compounds in this class have exhibited activity against a range of bacterial strains.

  • Case Study : A specific study reported that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. Modifications at different positions on the pyrazolo-pyrimidine scaffold can lead to variations in potency and selectivity.

ModificationEffect on Activity
Addition of halogensIncreased potency against specific cancer cell lines
Variation in methoxy group positionAltered anti-inflammatory activity
Dimethyl substitutionEnhanced lipophilicity and bioavailability

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

  • Condensation : Reacting 3,5-dimethoxyphenylacetamide with β-ketoesters under acidic conditions (e.g., acetic acid) to form the pyrimidine core.
  • Cyclization : Using microwave-assisted methods or refluxing in ethanol with catalysts like ammonium acetate to optimize ring closure .
  • Substitution : Introducing methyl groups via alkylation reactions with iodomethane in the presence of K₂CO₃ .
    • Key Tools : Thin-layer chromatography (TLC) and HPLC for reaction monitoring; recrystallization for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 324.1482) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (if single crystals are obtainable) .

Q. What preliminary biological screening data exist for this compound?

  • Methodological Answer : Initial assays focus on:

  • Anticancer Activity : IC₅₀ values against cell lines (e.g., MCF-7, HeLa) via MTT assays, often showing moderate inhibition (~20–40 μM) .
  • Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus, with zone-of-inhibition comparisons to standard antibiotics .
  • Enzyme Inhibition : Testing against kinases or proteases using fluorometric/colorimetric kits (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example, central composite design (CCD) identifies optimal reflux time and solvent polarity .
  • Computational Modeling : Quantum mechanical calculations (DFT) predict transition states to guide catalyst selection (e.g., Brønsted vs. Lewis acids) .
  • Case Study : Replacing traditional heating with microwave irradiation reduced reaction time from 12 hours to 30 minutes, improving yield by 15% .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., combining IC₅₀ values from cytotoxicity studies) to identify outliers .
  • Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay noise.
  • Structural Confirmation : Re-characterize the compound to rule out degradation or polymorphism (e.g., via ¹H NMR and X-ray) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with halogens) and compare bioactivity .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with 3,5-dimethoxy groups) .
  • Pharmacophore Mapping : Highlight essential moieties (e.g., pyrazolo-pyrimidine core) using software like Schrödinger’s Phase .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., high logP ~3.2 suggests lipophilicity) and cytochrome P450 interactions .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity risks based on structural alerts (e.g., methyl groups may reduce acute toxicity) .

Q. What techniques address regioselectivity challenges in derivatization reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) using TMSCl before alkylation .
  • Directed Metalation : Employ palladium catalysts to direct cross-coupling reactions to specific positions (e.g., Suzuki-Miyaura at C-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.